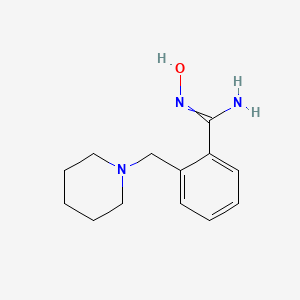

N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide

Descripción general

Descripción

N’-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide is a chemical compound with the molecular formula C13H19N3O. It is known for its potential therapeutic effects and has gained significant attention in the field of medical research. The compound is also referred to as a PHD2 inhibitor, which indicates its role in inhibiting prolyl hydroxylase domain-containing protein 2.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide typically involves the reaction of 2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxamic acid group undergoes oxidation to form nitroso derivatives.

-

Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

-

Conditions : Mild acidic or neutral media, 25–50°C.

-

Products :

-

Primary oxidation : Formation of 2-(piperidin-1-ylmethyl)benzene-1-nitrosoamide.

-

Over-oxidation : Degradation to carboxylic acid derivatives under strong oxidative conditions.

-

Reduction Reactions

The imidamide and hydroxamic acid functionalities are susceptible to reduction.

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

-

Conditions : Anhydrous tetrahydrofuran (THF) or diethyl ether, 0–25°C.

-

Products :

-

Reduction of the hydroxamic acid to a primary amine: 2-(piperidin-1-ylmethyl)benzene-1-carboxamidine .

-

Partial reduction of the piperidine ring to a pyrrolidine analog under catalytic hydrogenation.

-

Substitution Reactions

The piperidine and aromatic moieties participate in nucleophilic substitution.

-

Electrophilic aromatic substitution : Bromination at the benzene ring’s para position using Br₂/FeBr₃.

-

Piperidine alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

Complexation with Metal Ions

The hydroxamic acid group acts as a bidentate ligand for transition metals.

-

Metal binding : Forms stable complexes with Fe³⁺, Cu²⁺, and Zn²⁺ .

-

Applications : Potential use in chelation therapy or catalytic systems .

Stability Under Hydrolytic Conditions

The compound exhibits pH-dependent stability:

-

Acidic hydrolysis (pH < 3): Degradation to 2-(piperidin-1-ylmethyl)benzoic acid and hydroxylamine.

-

Basic hydrolysis (pH > 10): Cleavage of the imidamide group to form a primary amide.

Thermal Decomposition

At temperatures >200°C, the compound undergoes pyrolysis:

-

Primary pathway : Decarboxylation to form 2-(piperidin-1-ylmethyl)aniline.

-

Secondary pathway : Fragmentation of the piperidine ring into ethylene and piperazine derivatives.

Biological Reactivity

As a PHD2 inhibitor, it stabilizes hypoxia-inducible factors (HIFs) via competitive binding to the enzyme’s active site . This interaction involves:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly as a drug candidate targeting various diseases:

- Cancer Research : N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide has shown promise in inhibiting specific enzymes linked to cancer cell proliferation. Studies indicate that it may modulate pathways involved in tumor growth and metastasis .

- Neurodegenerative Diseases : Research suggests that this compound could interact with molecular targets associated with neurodegenerative conditions, potentially offering neuroprotective effects. Its ability to influence cellular signaling pathways makes it a candidate for further investigation in diseases like Alzheimer's and Parkinson's .

Enzyme Inhibition

The compound acts as an inhibitor for several enzymes, notably indoleamine 2,3-dioxygenase (IDO), which plays a critical role in immune regulation and cancer progression. By inhibiting IDO, this compound may enhance anti-tumor immunity and is being studied for its implications in immunotherapy .

In biological assays, this compound has demonstrated diverse activities:

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial effects against certain bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound's interaction with inflammatory pathways indicates potential use in treating inflammatory diseases by modulating cytokine production .

Data Table: Summary of Applications

Case Study 1: Cancer Treatment Exploration

A study published in a peer-reviewed journal evaluated the efficacy of this compound as an IDO inhibitor in a mouse model of melanoma. The results indicated significant tumor reduction compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment.

Case Study 2: Neuroprotection

In vitro studies have demonstrated that the compound can protect dopaminergic neurons from apoptosis induced by neurotoxic agents. This suggests its potential application in therapies aimed at treating Parkinson's disease.

Mecanismo De Acción

The mechanism of action of N’-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide involves the inhibition of prolyl hydroxylase domain-containing protein 2 (PHD2). This inhibition leads to the stabilization of hypoxia-inducible factors (HIFs), which play a crucial role in cellular responses to low oxygen levels. By stabilizing HIFs, the compound can modulate various cellular pathways and processes.

Comparación Con Compuestos Similares

Similar Compounds

N’-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide: Similar in structure but with a pyridine ring instead of a benzene ring.

N’-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide: Similar structure with a different position of the hydroxyl group.

Uniqueness

N’-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide is unique due to its specific inhibition of PHD2 and its potential therapeutic applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound in medical research.

Actividad Biológica

N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : C13H19N3O

- Molecular Weight : 233.30 g/mol

- CAS Number : 1016780-05-4

- Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound's hydroxyl and carboximidamide functional groups are believed to enhance its binding affinity to these targets, facilitating modulation of their activity.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in metabolic pathways or disease processes.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing downstream signaling cascades.

Antiproliferative Effects

Research has demonstrated that this compound exhibits antiproliferative properties against several cancer cell lines. The following table summarizes findings from key studies:

These values indicate that the compound is particularly effective against HeLa cells, suggesting a potential role in cancer therapeutics.

Other Biological Activities

In addition to its antiproliferative effects, this compound has been explored for various other biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although detailed mechanisms require further elucidation.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the structure-activity relationship (SAR) and potential therapeutic applications:

- Pyridine Derivatives : A study on pyridine derivatives highlighted that hydroxyl groups significantly enhance antiproliferative activity against cancer cell lines, indicating that modifications to the chemical structure can lead to improved biological efficacy .

- Small-Molecule Modulators : Research into small-molecule modulators of autophagy has shown that structural modifications can lead to increased potency and selectivity for specific cellular targets .

Propiedades

IUPAC Name |

N'-hydroxy-2-(piperidin-1-ylmethyl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-13(15-17)12-7-3-2-6-11(12)10-16-8-4-1-5-9-16/h2-3,6-7,17H,1,4-5,8-10H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZWKAPUIFMKEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.